3,3'-Diiodothyronine

Description

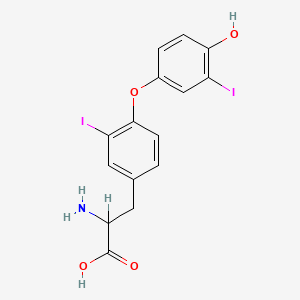

Structure

3D Structure

Properties

CAS No. |

70-40-6 |

|---|---|

Molecular Formula |

C15H13I2NO4 |

Molecular Weight |

525.08 g/mol |

IUPAC Name |

(2R)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3-iodophenyl]propanoic acid |

InChI |

InChI=1S/C15H13I2NO4/c16-10-7-9(2-3-13(10)19)22-14-4-1-8(5-11(14)17)6-12(18)15(20)21/h1-5,7,12,19H,6,18H2,(H,20,21)/t12-/m1/s1 |

InChI Key |

CPCJBZABTUOGNM-GFCCVEGCSA-N |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2)O)I |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)N)I)OC2=CC(=C(C=C2)O)I |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2)O)I |

boiling_point |

256.00 to 258.00 °C. @ 760.00 mm Hg |

physical_description |

Solid |

Synonyms |

3,3'-diiodothyronine 3,3'-diiodothyronine, (DL)-isomer 3,3'-diiodothyronine, (L)-isomer 3,3'-diiodothyronine, (L)-isomer, 125I-labeled 3,3'-T2 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of 3,3'-Diiodothyronine: A Technical Chronicle

A pivotal moment in thyroid hormone research, the discovery of 3,3'-Diiodothyronine (3,3'-T2) in the mid-1950s by French scientists Jean Roche and Raymond Michel, alongside their collaborators, marked a significant advancement in understanding the intricate metabolism of thyroid hormones. Initially identified as a metabolite of triiodothyronine (T3), the discovery of 3,3'-T2 opened new avenues for investigating the peripheral regulation of thyroid hormone action.

This in-depth guide provides a technical overview of the historical discovery of this compound, detailing the experimental methodologies of the era, summarizing key quantitative findings, and illustrating the metabolic and signaling pathways as they were understood in the early stages of research. This document is intended for researchers, scientists, and drug development professionals with an interest in thyroid hormone physiology and metabolism.

The Pioneering Discovery by Roche and Michel

The initial identification of this compound was the culmination of meticulous work by the research group led by Jean Roche and Raymond Michel. Their findings were primarily documented in two key publications in the mid-1950s. A 1955 publication in Bulletin de l'Académie Nationale de Médecine first announced the discovery of this new thyroid hormone metabolite.[1] This was followed by a 1957 paper in Comptes Rendus des Séances de la Société de Biologie et de ses Filiales, which further detailed the presence of 3,3'-T2 in thyroglobulin.[2]

These seminal works established 3,3'-T2 as a naturally occurring iodothyronine, formed from the breakdown of T3.[3] The discovery was significant as it highlighted the complexity of thyroid hormone metabolism beyond the then-established conversion of thyroxine (T4) to the more potent T3.

Experimental Protocols of the Era

Isolation and Separation by Paper Chromatography

The separation of thyroid hormones and their metabolites was a significant challenge. The method of choice during this period was paper chromatography, a technique that separates compounds based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent system).[4][5]

Experimental Workflow: Paper Chromatography for Iodothyronine Separation (circa 1950s)

Caption: A generalized workflow for the separation of iodothyronines using paper chromatography in the 1950s.

Methodology Details:

-

Sample Preparation: Thyroid gland tissue or plasma samples were first subjected to enzymatic hydrolysis to release the iodothyronines from thyroglobulin. This was followed by extraction of the hormones into an organic solvent, typically n-butanol. The extract was then concentrated to a small volume.[4]

-

Chromatography: A small spot of the concentrated extract was applied to a starting line on a sheet of filter paper (e.g., Whatman No. 1). The edge of the paper was then dipped into a solvent system (the mobile phase), commonly a mixture of n-butanol, acetic acid, and water. The solvent would migrate up the paper by capillary action, separating the different iodothyronines based on their polarity and solubility in the mobile phase.[4]

-

Detection: As iodothyronines are colorless, various methods were used for their detection. If radioactive iodine (¹³¹I) was used in precursor studies, the separated spots could be visualized by autoradiography. Alternatively, chemical staining reagents like ninhydrin (B49086) could be used to detect the amino acid structure of the thyronines.[4]

-

Identification: The identification of a specific iodothyronine, such as 3,3'-T2, was achieved by comparing its migration distance (Rf value) to that of a known, synthesized standard of 3,3'-T2 run on the same chromatogram.

Early Quantitative Data

Quantitative data from the initial discovery period of 3,3'-T2 is scarce in readily accessible literature. The methods of the time were more qualitative or semi-quantitative. The development of radioimmunoassays (RIA) in the following decades allowed for more precise quantification of thyroid hormones in biological samples.

| Analyte | Sample Type | Concentration Range (post-1970s data) | Method | Reference |

| 3,3'-T2 | Human Serum | 6.7-23 pg/mL | Liquid Chromatography-Tandem Mass Spectrometry | [6] |

| 3,3'-T2 | Human Serum | 133 ± 15 pg/mL | HPLC-Tandem Mass Spectrometry | [7] |

| 3,3'-T2 | Human Serum | Production Rate: 34 ± 12 µ g/day | Radioimmunoassay | [8] |

Note: The presented data is from later studies and is provided for context. Quantitative data from the original discovery papers by Roche and Michel is not available in the reviewed sources.

The Metabolic Pathway of this compound

The discovery of 3,3'-T2 was instrumental in expanding the understanding of the peripheral metabolism of thyroid hormones. It was established that 3,3'-T2 is a product of the deiodination of both T3 and reverse T3 (rT3), a process catalyzed by deiodinase enzymes.

Metabolic Formation of this compound

Caption: The metabolic pathway showing the formation of 3,3'-T2 from T4 via T3 and rT3.

This metabolic cascade demonstrates that the body has intricate mechanisms to modulate the levels of active thyroid hormones and their metabolites, with 3,3'-T2 being a key intermediate in the deactivation pathway of T3.

Early Insights into Signaling and Mechanism of Action

In the early stages of research following its discovery, 3,3'-T2 was primarily considered an inactive metabolite of T3. However, subsequent investigations revealed that it could interact with thyroid hormone receptors (TRs), albeit with a much lower affinity than T3.[9] This suggested that at sufficiently high concentrations, 3,3'-T2 might exert some biological effects.

Later studies began to uncover potential non-genomic actions of 3,3'-T2, suggesting that its biological role might be more complex than initially thought. These non-genomic pathways are initiated at the cell membrane or in the cytoplasm and do not involve direct gene transcription. There is evidence that diiodothyronines can have direct effects on mitochondria, influencing cellular respiration.[10][11]

Conceptual Signaling Pathways of this compound

Caption: A diagram illustrating the potential genomic and non-genomic signaling pathways of 3,3'-T2.

Conclusion

The discovery of this compound by Jean Roche and Raymond Michel was a landmark achievement that significantly broadened the field of thyroidology. Their pioneering work, utilizing the analytical tools of their time, laid the foundation for decades of research into the complex metabolism and nuanced biological roles of thyroid hormone metabolites. While initially viewed as an inactive byproduct, subsequent research has hinted at a more intricate function for 3,3'-T2, with potential involvement in both genomic and non-genomic signaling pathways. The history of its discovery serves as a testament to the importance of fundamental research in unraveling the complexities of biological systems.

References

- 1. [this compound and the hormonal secretion of the thyroid gland] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Further research on the presence of 3:3'-diiodothyronine and 3:3':5'-triiodothyronine in thyroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. chromtech.com [chromtech.com]

- 6. 3,3′- DIIODOTHYRONINE CONCENTRATIONS IN HOSPITALIZED OR THYROIDECTOMIZED PATIENTS: RESULTS FROM A PILOT STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The metabolism of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Comparative effects of 3,5-diiodo-L-thyronine and 3,5,3’-triiodo-L-thyronine on mitochondrial damage and cGAS/STING-driven inflammation in liver of hypothyroid rats [frontiersin.org]

- 10. INTERACTION OF DIIODOTHYRONINES WITH ISOLATED CYTOCHROME-C-OXIDASE [iris.unicampania.it]

- 11. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]

Endogenous Synthesis of 3,3'-Diiodothyronine (3,3'-T2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diiodothyronine (3,3'-T2) is a diiodinated metabolite of thyroid hormone, once considered an inactive byproduct of triiodothyronine (T3) and thyroxine (T4) degradation. However, emerging evidence suggests that 3,3'-T2 possesses intrinsic biological activities, distinct from its precursors, particularly in the regulation of energy metabolism. This technical guide provides an in-depth exploration of the endogenous synthesis pathways of 3,3'-T2, focusing on the enzymatic reactions, key molecular players, and the experimental methodologies used to elucidate these processes.

Core Synthesis Pathways

The endogenous production of 3,3'-T2 is primarily a result of the peripheral metabolism of T3 and reverse T3 (rT3) through the action of a family of selenoenzymes known as iodothyronine deiodinases (DIOs).[1][2] Three types of deiodinases have been identified: Type 1 (DIO1), Type 2 (DIO2), and Type 3 (DIO3), each with distinct tissue distribution, substrate specificities, and kinetic properties.[2][3]

The two primary pathways for 3,3'-T2 synthesis are:

-

Inner-ring deiodination (5-deiodination) of Triiodothyronine (T3): This reaction is predominantly catalyzed by DIO3 and to a lesser extent by DIO1. This is considered a major inactivation pathway for the biologically active T3.[2][3]

-

Outer-ring deiodination (5'-deiodination) of reverse Triiodothyronine (rT3): This conversion is carried out by DIO1 and DIO2, transforming the inactive rT3 into 3,3'-T2.[1][2]

Studies suggest that under physiological conditions, the deiodination of rT3 is a more significant contributor to the circulating pool of 3,3'-T2 than the deiodination of T3.[4]

Signaling Pathways and Logical Relationships

The synthesis of 3,3'-T2 is intricately linked to the overall thyroid hormone metabolism. The following diagram illustrates the key conversion steps.

Quantitative Data

The following tables summarize key quantitative data related to the endogenous synthesis of 3,3'-T2.

Table 1: Enzyme Kinetics of Deiodinases in 3,3'-T2 Synthesis

| Enzyme | Substrate | Tissue | Apparent Km (μM) | Apparent Vmax (pmol/mg protein/min) | Reference |

| Deiodinase | T3 | Human Thyroid | 10.9 | 19 | [5] |

| Deiodinase | rT3 | Human Thyroid | 0.37 | 80 | [5] |

| Deiodinase | rT3 | Rat Liver Homogenate | 0.4 | Not Reported | [6] |

Table 2: Physiological Concentrations of 3,3'-T2 and its Precursors in Human Serum

| Analyte | Method | Population | Mean Concentration | Concentration Range | Reference |

| 3,3'-T2 | RIA | Euthyroid Adults | 7.2 ng/dL | 3 - 11 ng/dL | [7] |

| 3,3'-T2 | LC-MS/MS | Healthy Adults | 133 ± 15 pg/mL (253 ± 29 pmol/L) | Not Reported | [7] |

| 3,3'-T2 | LC-MS/MS | Patients with Thyroid Axis Disorders | 0.079 ± 0.022 nM | Not Reported | [7] |

| T3 | 20-50 years | 70-205 ng/dL | |||

| rT3 | Adults | 10-24 ng/dL |

Experimental Protocols

Deiodinase Activity Assay (Non-Radioactive, Sandell-Kolthoff Reaction-Based)

This protocol is adapted from methodologies used for measuring DIO1 activity and can be modified for other deiodinases by adjusting substrates and inhibitors.

Principle: The assay measures the amount of iodide released from the deiodination of an iodothyronine substrate. The liberated iodide catalyzes the reduction of cerium(IV) to cerium(III) by arsenious acid, a reaction known as the Sandell-Kolthoff reaction. The disappearance of the yellow color of cerium(IV) is measured spectrophotometrically.

Materials:

-

Tissue homogenate or microsomal fraction

-

Phosphate (B84403) buffer (100 mM, pH 6.8, containing 1 mM EDTA)

-

Dithiothreitol (DTT)

-

rT3 (or other substrate)

-

Propylthiouracil (PTU, for DIO1 inhibition)

-

Dowex W50-X2 resin

-

Acetic acid (10%)

-

Arsenious acid solution

-

Ceric ammonium (B1175870) sulfate (B86663) solution

-

Sulfuric acid

Procedure:

-

Prepare tissue homogenates in phosphate buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

In a reaction tube, combine the tissue homogenate (e.g., 60 µg of liver protein), phosphate buffer, and DTT (final concentration 40 mM).

-

For background control samples, add PTU to a final concentration of 1 mM.

-

Initiate the reaction by adding the substrate (e.g., rT3 to a final concentration of 10 µM).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours) with constant shaking.

-

Stop the reaction and separate the released iodide from the substrate and protein. This can be achieved by applying the reaction mixture to a Dowex resin-filled column and eluting the iodide with acetic acid.

-

Perform the Sandell-Kolthoff reaction by mixing the eluted iodide-containing fraction with arsenious acid and ceric ammonium sulfate in a sulfuric acid medium.

-

Measure the absorbance at 420 nm at timed intervals to determine the rate of cerium(IV) reduction, which is proportional to the iodide concentration.

-

Calculate deiodinase activity based on a standard curve generated with known concentrations of iodide.

Quantification of 3,3'-T2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS provides high sensitivity and specificity for the quantification of 3,3'-T2 in biological matrices. The method involves sample extraction, chromatographic separation, and detection by mass spectrometry.

Materials:

-

Serum or plasma sample

-

Internal standard (e.g., 13C6-labeled 3,3'-T2)

-

Protein precipitation agent (e.g., acetonitrile (B52724) or methanol)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw frozen serum or plasma samples on ice.

-

To a known volume of sample, add the internal standard.

-

Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile). Vortex and centrifuge to pellet the proteins.

-

Collect the supernatant.

-

Perform solid-phase extraction (SPE) for further cleanup and concentration of the analyte. Condition the SPE cartridge, load the sample, wash away impurities, and elute the analyte.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate 3,3'-T2 from other components on a suitable analytical column (e.g., C18).

-

Detect and quantify 3,3'-T2 using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Construct a calibration curve using known concentrations of 3,3'-T2 to quantify the analyte in the samples.

-

Conclusion

The endogenous synthesis of 3,3'-T2 is a dynamic process regulated by the interplay of iodothyronine deiodinases. While traditionally viewed as an inactive metabolite, the distinct metabolic effects of 3,3'-T2 underscore the importance of understanding its formation. The methodologies outlined in this guide provide a framework for researchers to accurately quantify 3,3'-T2 and investigate the activity of the enzymes responsible for its synthesis, paving the way for a deeper understanding of its physiological and pathological roles. This knowledge is critical for the development of novel therapeutic strategies targeting thyroid hormone metabolism.

References

- 1. Frontiers | Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis [frontiersin.org]

- 2. opentrons.com [opentrons.com]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. Thyroid method 4a: Deiodinase 1 activity based on Sandell-Kolthoff reaction | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 5. Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

3,3'-Diiodothyronine: A Core Metabolite in Thyroid Hormone Deactivation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Diiodothyronine (3,3'-T2) is a key, yet often overlooked, metabolite in the peripheral metabolism of thyroid hormones. Arising from the deiodination of both the biologically active triiodothyronine (T3) and the inactive reverse triiodothyronine (rT3), 3,3'-T2 sits (B43327) at a crucial junction in the thyroid hormone deactivation cascade. While traditionally considered an inactive metabolite, emerging evidence suggests that 3,3'-T2 may possess intrinsic biological activities, particularly at the mitochondrial level. This technical guide provides a comprehensive overview of the formation of 3,3'-T2 from T3 and rT3, detailing the enzymatic processes, quantitative production data, and the experimental methodologies used for its study. Furthermore, it explores the known signaling pathways influenced by this diiodothyronine, offering a valuable resource for researchers in endocrinology and drug development.

Introduction

The physiological effects of thyroid hormones are primarily mediated by 3,5,3'-triiodothyronine (T3), which is largely produced from the prohormone thyroxine (T4) through outer ring deiodination. The regulation of thyroid hormone activity is a tightly controlled process involving a series of deiodination steps catalyzed by a family of selenoenzymes known as iodothyronine deiodinases (Dio). These enzymes, classified as Type 1 (D1), Type 2 (D2), and Type 3 (D3), are responsible for both the activation and inactivation of thyroid hormones. This compound (3,3'-T2) is a central product of this metabolic cascade, formed through the inner ring deiodination of T3 and the outer ring deiodination of reverse T3 (rT3).[1][2] This places 3,3'-T2 at the convergence of two major deiodination pathways, highlighting its significance in the overall clearance and modulation of thyroid hormone signaling.

Metabolic Pathways of this compound Formation

The production of 3,3'-T2 is a critical step in the irreversible inactivation of thyroid hormones. Two primary pathways lead to its formation:

-

From Triiodothyronine (T3): The biologically active T3 is converted to 3,3'-T2 through inner ring deiodination, a reaction catalyzed predominantly by Type 3 deiodinase (D3) and to some extent by Type 1 deiodinase (D1).[1][3] This process terminates the action of T3.

-

From Reverse Triiodothyronine (rT3): The inactive metabolite rT3 is converted to 3,3'-T2 via outer ring deiodination, a reaction primarily mediated by Type 1 (D1) and Type 2 (D2) deiodinases.[1] This represents a further step in the degradation of T4 metabolites.

The enzymatic reactions are influenced by various factors, including pH, with the conversion of T3 to 3,3'-T2 being slower and favoring an alkaline environment (pH peak at 8.4), while the conversion of rT3 to 3,3'-T2 is rapid and more efficient at an acidic pH.[4]

Metabolic Fate of this compound

Once formed, 3,3'-T2 is further metabolized, primarily through deiodination to 3-monoiodothyronine (B99246) (3-T1).[4] This subsequent deiodination step is also pH-dependent, occurring more rapidly in acidic conditions.[4]

Metabolic pathway of 3,3'-T2 formation.

Quantitative Data on this compound Metabolism

Quantitative analysis of 3,3'-T2 production and clearance provides insights into its metabolic significance. Studies in humans have established that the production of 3,3'-T2 is a major route of T4 metabolism.[5][6]

| Parameter | Euthyroid Subjects (mean ± SD) | Athyreotic Subjects on T4 (HT4) (mean ± SD) | Reference |

| Serum 3,3'-T2 (ng/100 ml) | 6.0 ± 1.0 | - | [5] |

| 3,3'-T2 Clearance Rate (liters/day) | 628 ± 218 | 840 ± 377 | [5][6] |

| 3,3'-T2 Production Rate (μ g/day ) | 39.8 ± 19.8 | 33.9 ± 12.5 | [5][6] |

| Molar Ratio of 3,3'-T2 PR / (T3 + rT3) PR | - | 1.08 ± 0.10 | [5][6] |

| Conversion of T3 to 3,3'-T2 | Athyreotic Subjects on T3 (HT3) (range) | Reference |

| Molar Ratio of 3,3'-T2 PR / T3 PR | 0.36 to 0.92 | [5][6] |

Experimental Protocols for the Analysis of this compound

Accurate quantification of 3,3'-T2 requires sensitive and specific analytical methods. The two most common approaches are radioimmunoassay (RIA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Radioimmunoassay (RIA)

RIA has been a cornerstone for the measurement of thyroid hormones and their metabolites.

Methodology Overview:

-

Antibody Production: A highly specific antibody against 3,3'-T2 is raised in animals (e.g., rabbits) by immunization with a 3,3'-T2-protein conjugate.

-

Radiolabeling: 3,3'-T2 is radiolabeled, typically with Iodine-125 (¹²⁵I), to serve as a tracer.

-

Competitive Binding: A known amount of radiolabeled 3,3'-T2 and the serum sample (containing unknown amounts of unlabeled 3,3'-T2) are incubated with the specific antibody. The unlabeled 3,3'-T2 in the sample competes with the radiolabeled tracer for binding to the antibody.

-

Separation: The antibody-bound hormone is separated from the free hormone.

-

Quantification: The radioactivity of the antibody-bound fraction is measured. The concentration of 3,3'-T2 in the sample is determined by comparing the results to a standard curve generated with known concentrations of unlabeled 3,3'-T2.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and the ability to measure multiple thyroid hormone metabolites simultaneously.[7][8][9]

Detailed Protocol for Sample Preparation and Analysis:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 400 µL of cell culture medium (or serum), add an internal standard solution (e.g., ¹³C₆-labeled 3,3'-T2).[7][9]

-

Acidify the sample with HCl.

-

Perform a two-step liquid-liquid extraction using a mixture of 2-propanol and tert-butyl methyl ether (TBME).[7]

-

Combine the organic phases and evaporate to dryness.

-

Reconstitute the dried extract in a methanol (B129727)/water solution.[7]

-

-

Chromatographic Separation (HPLC):

-

Mass Spectrometric Detection (MS/MS):

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

Operate the mass spectrometer in electrospray positive ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion (the molecular ion of 3,3'-T2) and a specific product ion (a fragment of 3,3'-T2) for high selectivity.[7]

-

Quantify the analyte by comparing its peak area to that of the isotopically labeled internal standard.

-

LC-MS/MS experimental workflow.

Signaling Pathways and Physiological Relevance of this compound

While long considered an inactive metabolite, studies have shown that 3,3'-T2 can exert biological effects, albeit at higher concentrations than T3.

Nuclear Receptor Interaction

3,3'-T2 has been shown to bind to nuclear thyroid hormone receptors, acting as a weak agonist.[11][12] It can stimulate thyroid hormone-regulated functions such as growth hormone production and glucose consumption in cultured pituitary cells.[11][12] However, its potency is significantly lower than that of T3.[11][12]

Mitochondrial Effects

A growing body of evidence points to the mitochondria as a primary target for 3,3'-T2's non-genomic actions. 3,3'-T2 has been observed to stimulate the activity of cytochrome c oxidase, a key enzyme in the mitochondrial respiratory chain.[13][14] This suggests a potential role for 3,3'-T2 in modulating cellular energy expenditure.

Signaling pathways of 3,3'-T2.

Conclusion

This compound is a pivotal metabolite in the intricate network of thyroid hormone metabolism. As the common product of T3 and rT3 deiodination, its formation represents a major pathway for the inactivation and clearance of thyroid hormones. While its direct physiological effects are less potent than those of T3, its ability to interact with nuclear receptors and modulate mitochondrial function suggests that it may not be entirely inert. For researchers and drug development professionals, a thorough understanding of 3,3'-T2 metabolism is crucial for elucidating the complete picture of thyroid hormone homeostasis and for the development of novel therapeutic strategies targeting thyroid-related disorders. The advanced analytical techniques now available, such as LC-MS/MS, will undoubtedly facilitate further exploration of the subtle yet potentially significant roles of this and other thyroid hormone metabolites.

References

- 1. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions [e-enm.org]

- 3. Role of hepatic deiodinases in thyroid hormone homeostasis and liver metabolism, inflammation, and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conversion of T3 and rT3 to 3,3'-T2: pH dependency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,3′-Diiodothyronine Production, a Major Pathway of Peripheral Iodothyronine Metabolism in Man - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound production, a major pathway of peripheral iodothyronine metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. etj.bioscientifica.com [etj.bioscientifica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Determination of Thyroid Hormones and 11 Metabolites in the Human Serum Using a Simple Derivatization Strategy and Analysis by Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimized Mass Spectrometry Detection of Thyroid Hormones and Polar Metabolites in Rodent Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thyroid hormonelike actions of 3,3',5'-L-triiodothyronine nad this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thyroid Hormonelike Actions of 3,3′,5′-l-Triiodothyronine and 3,3′-Diiodothyronine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. medchemexpress.com [medchemexpress.com]

The Enzymatic Architecture of 3,3'-Diiodothyronine (T2) Formation by Deiodinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The iodothyronine deiodinases are a family of selenoenzymes that play a critical role in the regulation of thyroid hormone activity.[1] These enzymes are responsible for the activation of the prohormone thyroxine (T4) to the biologically active 3,5,3'-triiodothyronine (T3) and the inactivation of both T4 and T3 to various metabolites.[1] Among these metabolites is 3,3'-diiodothyronine (3,3'-T2), a molecule that has garnered increasing interest for its potential biological activities. This technical guide provides an in-depth overview of the enzymatic formation of 3,3'-T2 by deiodinases, presenting key quantitative data, detailed experimental protocols, and visualizations of the involved pathways to support research and drug development in this area.

The formation of 3,3'-T2 is a key step in thyroid hormone metabolism, primarily serving as a degradation pathway for T3 and a conversion route for reverse T3 (rT3).[2][3] Two principal pathways, catalyzed by different deiodinase isozymes, lead to the production of 3,3'-T2. Understanding the kinetics and regulation of these enzymes is fundamental to elucidating the physiological and pathological roles of 3,3'-T2.

Enzymatic Pathways to 3,3'-T2 Formation

The generation of 3,3'-T2 is catalyzed by two of the three types of iodothyronine deiodinases: Type 1 (D1) and Type 3 (D3). Type 2 deiodinase (D2) can also contribute to the clearance of rT3, indirectly impacting 3,3'-T2 levels.

-

Inner-Ring Deiodination of T3 by Type 3 Deiodinase (D3): The primary pathway for 3,3'-T2 production is the inactivation of the biologically active T3. D3, an inner-ring deiodinase, catalyzes the removal of an iodine atom from the inner (tyrosyl) ring of T3.[3] This reaction terminates the action of T3.[4]

-

Outer-Ring Deiodination of rT3 by Type 1 Deiodinase (D1): The second major pathway involves the outer-ring deiodination of reverse T3 (rT3). D1, which can catalyze both inner and outer ring deiodination, shows a high affinity for rT3, converting it to 3,3'-T2.[5] This is a critical step in the clearance of rT3.[5]

The following diagram illustrates the enzymatic reactions leading to the formation of 3,3'-T2.

Quantitative Data: Deiodinase Kinetics

The efficiency and substrate preference of the deiodinases are determined by their kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). These parameters are crucial for understanding the physiological relevance of each pathway under different conditions.

| Deiodinase | Substrate | Km Value | Vmax (example) | Tissue Location | Subcellular Location |

| D1 | rT3 | ~0.5 µM | - | Liver, Kidney, Thyroid | Plasma Membrane |

| T4 | 1-2 µM | 9-13 µM·min/pmol·mg protein | Liver, Kidney, Thyroid | Plasma Membrane | |

| T3 | >T4 | - | Liver, Kidney, Thyroid | Plasma Membrane | |

| D2 | T4 | 1-2 nM | - | Brain, Pituitary, Brown Adipose Tissue | Endoplasmic Reticulum |

| D3 | T3 | ~1-10 nM | - | CNS, Skin, Placenta | Plasma Membrane |

| T4 | ~40 nM | - | CNS, Skin, Placenta | Plasma Membrane |

Note: Km and Vmax values can vary depending on the experimental conditions and tissue source. The data presented here are approximate values compiled from multiple sources for comparative purposes.[1][6][7][8]

Experimental Protocols

Accurate measurement of deiodinase activity is essential for studying the formation of 3,3'-T2. The following are detailed methodologies for key experiments.

Preparation of Cell/Tissue Lysates for Deiodinase Assay

This protocol describes the preparation of lysates from cultured cells or tissues for the subsequent measurement of deiodinase activity.

Materials:

-

Cultured cells or fresh/frozen tissue

-

Homogenization buffer (e.g., 0.1 M potassium phosphate, 1 mM EDTA, 10 mM DTT, pH 7.0)

-

Protease inhibitor cocktail

-

Dounce homogenizer or sonicator

-

Refrigerated centrifuge

-

Bradford or BCA protein assay kit

Procedure:

-

Harvesting Cells/Tissues:

-

For cultured cells, wash with ice-cold PBS, scrape, and pellet by centrifugation.

-

For tissues, excise and immediately place in ice-cold homogenization buffer. Mince the tissue into small pieces.

-

-

Homogenization:

-

Resuspend the cell pellet or minced tissue in 5-10 volumes of ice-cold homogenization buffer containing a protease inhibitor cocktail.

-

Homogenize using a Dounce homogenizer (for soft tissues and cells) or a sonicator on ice. Ensure the sample remains cold throughout the process to prevent enzyme degradation.

-

-

Centrifugation:

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant, which contains the microsomal fraction where deiodinases are located. For some applications, a further ultracentrifugation step may be performed to isolate specific subcellular fractions.

-

-

Protein Quantification:

-

Determine the total protein concentration of the lysate using a Bradford or BCA protein assay, following the manufacturer's instructions. This is crucial for normalizing deiodinase activity.

-

-

Storage:

-

Use the lysate immediately for deiodinase activity assays or store at -80°C in aliquots to avoid freeze-thaw cycles.

-

Deiodinase Activity Assay using Radiolabeled Substrates

This protocol outlines a common method for measuring deiodinase activity by quantifying the release of radioactive iodide from a radiolabeled substrate.

Materials:

-

Cell/tissue lysate

-

Radiolabeled substrate (e.g., [3'-¹²⁵I]T3 for D3 activity, [3',5'-¹²⁵I]rT3 for D1 activity)

-

Unlabeled ("cold") substrate

-

Assay buffer (e.g., 0.1 M potassium phosphate, 1 mM EDTA, 20 mM DTT, pH 7.0)

-

Stopping solution (e.g., 5% bovine serum albumin)

-

Precipitating solution (e.g., 10% trichloroacetic acid)

-

Ion-exchange chromatography columns (e.g., Dowex 50W-X2)

-

Gamma counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the cell/tissue lysate (typically 50-100 µg of protein) with the assay buffer.

-

Add the radiolabeled substrate at a concentration near the Km for the specific deiodinase being assayed.

-

For competition assays or to determine non-specific binding, include a saturating concentration of unlabeled substrate in parallel reactions.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-120 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stopping the Reaction:

-

Terminate the reaction by adding an ice-cold stopping solution.

-

-

Separation of Iodide from Iodothyronines:

-

Precipitate the protein-bound iodothyronines by adding the precipitating solution and centrifuging.

-

Alternatively, and more commonly, separate the released ¹²⁵I⁻ from the unreacted ¹²⁵I-labeled substrate using ion-exchange chromatography. The negatively charged iodide will not bind to the cation exchange resin, while the iodothyronines will be retained.

-

-

Quantification:

-

Measure the radioactivity in the eluate (containing the free ¹²⁵I⁻) using a gamma counter.

-

-

Calculation of Activity:

-

Calculate the specific deiodinase activity as picomoles or femtomoles of iodide released per milligram of protein per minute.

-

Analysis of 3,3'-T2 by HPLC-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct and sensitive quantification of 3,3'-T2 and other iodothyronines in biological samples.

Materials:

-

Serum, plasma, or cell/tissue lysate

-

Internal standard (e.g., ¹³C-labeled 3,3'-T2)

-

Protein precipitation solution (e.g., ice-cold acetonitrile)

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

-

HPLC system coupled to a tandem mass spectrometer

-

HPLC column (e.g., C18 reversed-phase)

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

Procedure:

-

Sample Preparation:

-

Thaw the sample on ice.

-

Add the internal standard to the sample.

-

Precipitate proteins by adding 3 volumes of ice-cold acetonitrile, vortexing, and centrifuging at high speed.

-

Collect the supernatant. For cleaner samples, an optional SPE step can be performed.[9]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Separate the analytes using a suitable gradient elution program.

-

Detect and quantify 3,3'-T2 and other iodothyronines using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte ensure high selectivity.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the concentration of 3,3'-T2 in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

-

Regulation of Deiodinase Activity and 3,3'-T2 Formation

The expression and activity of deiodinases are tightly regulated by a complex network of signaling pathways, ensuring precise control over local and systemic thyroid hormone concentrations.

Transcriptional and Post-Translational Regulation

-

cAMP Signaling: The cyclic AMP (cAMP) pathway is a key regulator of Type 2 deiodinase (D2) expression.[10] Adrenergic stimulation, for example, increases intracellular cAMP, leading to the activation of protein kinase A (PKA) and subsequent transcriptional upregulation of the DIO2 gene.[11]

-

Hedgehog Signaling: During development, the Hedgehog signaling pathway plays a crucial role in regulating D2 activity.[2] This pathway can induce the expression of WSB-1, an E3 ubiquitin ligase that targets D2 for proteasomal degradation, thereby controlling local T3 availability.[2]

-

Ubiquitination: D2 activity is rapidly modulated by ubiquitination.[10] The binding of the substrate T4 to D2 triggers its ubiquitination and subsequent inactivation and degradation. This provides a sensitive feedback mechanism to control intracellular T3 levels. Deubiquitinating enzymes can reverse this process, restoring D2 activity.[4]

-

Thyroid Hormone Levels: The deiodinases are themselves regulated by thyroid hormone levels. T3 stimulates the expression of the DIO1 gene, while it suppresses the transcription of the DIO2 gene.[8][12]

The following diagram illustrates key signaling pathways that regulate deiodinase activity.

Conclusion

The enzymatic formation of 3,3'-T2 by deiodinases is a crucial aspect of thyroid hormone metabolism, contributing to the fine-tuning of thyroid hormone signaling. The interplay between D1 and D3 in the conversion of T3 and rT3 to 3,3'-T2 is governed by their distinct kinetic properties and regulated by a complex web of signaling pathways. A thorough understanding of these processes, supported by robust experimental methodologies, is essential for advancing our knowledge of thyroid physiology and for the development of novel therapeutic strategies targeting thyroid-related disorders. This guide provides a foundational resource for researchers and professionals dedicated to this field of study.

References

- 1. benchchem.com [benchchem.com]

- 2. Deiodinases: implications of the local control of thyroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Type 3 Deiodinase and Consumptive Hypothyroidism: A Common Mechanism for a Rare Disease [frontiersin.org]

- 4. The Deiodinase Trio and Thyroid Hormone Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clearing up Confusion about Reverse T3: Part 1. The Deiodinases & Thyroid Hormone Bioavailability - ZRT Laboratory [zrtlab.com]

- 6. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Type 2 iodothyronine deiodinase is the major source of plasma T3 in euthyroid humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. thyroidpatients.ca [thyroidpatients.ca]

A Technical Guide to the Physicochemical Properties of 3,3'-Diiodothyronine (T2)

Introduction

3,3'-Diiodothyronine (3,3'-T2) is an endogenous metabolite of thyroid hormones.[1][2] It is produced in peripheral tissues through the deiodination of both triiodothyronine (T3) and reverse triiodothyronine (rT3).[1][3] Historically considered an inactive byproduct of thyroid hormone degradation, emerging research has identified specific biological activities for 3,3'-T2, particularly its ability to rapidly stimulate mitochondrial respiration.[4][5] This has generated significant interest in its physiological role and potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details its metabolic and signaling pathways, and outlines key experimental protocols for its study, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. This data is essential for its handling, formulation, and analysis in a research setting.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3-iodophenyl]propanoic acid | [2] |

| Synonyms | 3,3'-T2, L-3,3'-Diiodothyronine, O-(4-Hydroxy-3-iodophenyl)-3-iodo-L-tyrosine | [6][7] |

| CAS Number | 4604-41-5 | [6][7] |

| Molecular Formula | C₁₅H₁₃I₂NO₄ | [2][6][7] |

| Molecular Weight | 525.08 g/mol | [6] |

| Appearance | Crystalline solid; White to off-white powder | [8] |

| Solubility | - DMSO: ~30 mg/mL- Dimethylformamide (DMF): ~30 mg/mL- DMSO:PBS (pH 7.2) (1:30): ~0.03 mg/mL- Sparingly soluble in aqueous buffers | [7] |

| Melting Point | Not Reported in Cited Sources | |

| pKa | Not Reported in Cited Sources | |

| UV/Vis Maximum | λmax: 291 nm | [7] |

| Storage Conditions | Store at -20°C, protect from light, keep under inert gas (e.g., Nitrogen).[6] Stable for ≥4 years under these conditions. | |

| SMILES | N--INVALID-LINK--C(O)=O | [8] |

Metabolic and Signaling Pathways

3,3'-T2 is a key node in the peripheral metabolism of thyroid hormones. Its production is catalyzed by deiodinase enzymes, and its primary mechanism of action involves the direct modulation of mitochondrial activity.

1. Metabolic Pathway of 3,3'-T2 Formation

3,3'-T2 is not secreted by the thyroid gland but is instead generated entirely in peripheral tissues.[3] It is the common degradation product of both T3 and reverse T3 (rT3).[1] The conversion pathways are catalyzed by specific deiodinases:

-

From T3: Type 3 deiodinase (D3) removes an iodine atom from the inner ring of T3 to produce 3,3'-T2.[1]

-

From rT3: Type 1 (D1) and Type 2 (D2) deiodinases remove an iodine atom from the outer ring of rT3 to yield 3,3'-T2.[1]

This metabolic cascade is a major route of thyroid hormone clearance and inactivation.[3][9]

Caption: Metabolic formation of 3,3'-T2 from T4 via T3 and rT3.

2. Mechanism of Action on Mitochondria

Unlike T3, which primarily acts via nuclear receptors to regulate gene expression, 3,3'-T2 exerts rapid, non-genomic effects directly on mitochondria.[10][11] Research has shown that 3,3'-T2 stimulates mitochondrial respiration by directly interacting with Complex IV of the electron transport chain, also known as Cytochrome c oxidase (COX).[4][8] This interaction is allosteric and leads to an increase in COX activity, resulting in enhanced oxygen consumption.[4][7] This rapid stimulation of cellular metabolism is independent of protein synthesis.[12]

Caption: 3,3'-T2 allosterically stimulates Complex IV (COX).

Experimental Protocols

Accurate quantification and functional assessment of 3,3'-T2 require specialized and sensitive methodologies due to its low physiological concentrations and the presence of interfering structural analogs.

1. Quantification of 3,3'-T2 in Human Serum by LC-MS/MS

This protocol is based on methodologies developed for the sensitive and specific detection of diiodothyronines in biological matrices.[13][14][15]

-

Objective: To accurately quantify endogenous levels of 3,3'-T2 in human serum.

-

Principle: Serum proteins are precipitated, and the supernatant containing 3,3'-T2 is purified using solid-phase extraction (SPE). The purified extract is then analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which provides high selectivity and sensitivity.

-

Methodology:

-

Sample Preparation:

-

To 2 mL of human serum, add an appropriate internal standard (e.g., ¹³C₆-labeled 3,3'-T2).

-

Deproteinize the sample by adding 2 volumes of cold acetonitrile (B52724), vortexing, and centrifuging to pellet the precipitated proteins.

-

Load the resulting supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes from the cartridge.

-

-

Lipid Removal and Final Preparation:

-

Wash the eluted sample with hexane (B92381) to remove residual lipids.[15]

-

Dry the aqueous layer under a stream of nitrogen.[15]

-

Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid).[15]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an HPLC system equipped with a C18 column.

-

Perform chromatographic separation using a gradient mobile phase, typically consisting of water and acetonitrile with an acid modifier like formic acid.[16][17]

-

Detect and quantify 3,3'-T2 using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions.

-

-

Caption: Workflow for 3,3'-T2 quantification in serum samples.

2. Assay for Cytochrome c Oxidase (COX) Activity Stimulation

This protocol describes a functional assay to measure the effect of 3,3'-T2 on mitochondrial respiration, based on methods used in foundational studies.[4][10]

-

Objective: To determine the stimulatory effect of 3,3'-T2 on the activity of Cytochrome c oxidase (COX) in isolated mitochondria.

-

Principle: The rate of oxygen consumption by isolated mitochondria is measured using an oxygen electrode. The specific activity of COX is assessed in the presence and absence of 3,3'-T2 to quantify its stimulatory effect.

-

Methodology:

-

Isolation of Mitochondria: Isolate mitochondria from fresh tissue (e.g., rat liver or bovine heart) using standard differential centrifugation procedures in a buffered isolation medium.

-

Preparation of Solutions:

-

Prepare a stock solution of 3,3'-T2 in a suitable solvent like DMSO.

-

Prepare a respiration buffer at the desired pH (maximal stimulation by 3,3'-T2 is observed around pH 6.4).[4]

-

Prepare solutions of mitochondrial substrates and inhibitors (e.g., ascorbate (B8700270), TMPD as an artificial electron donor for COX, and potassium cyanide as a COX inhibitor).

-

-

Measurement of Oxygen Consumption:

-

Add a known amount of isolated mitochondria to the respiration buffer in a sealed, temperature-controlled chamber equipped with a Clark-type oxygen electrode.

-

Add the substrates for COX (e.g., ascorbate and TMPD).

-

Record the basal rate of oxygen consumption.

-

Inject a specific concentration of 3,3'-T2 (e.g., to a final concentration of 1 µM) into the chamber and continue recording to measure the stimulated rate of oxygen consumption.[8]

-

As a control, perform a parallel experiment with the addition of the vehicle (DMSO) alone.

-

-

Data Analysis:

-

Calculate the rate of oxygen consumption before and after the addition of 3,3'-T2.

-

Express the result as the percentage increase in COX activity over the basal rate.

-

Confirm that the observed oxygen consumption is due to COX by demonstrating its inhibition with potassium cyanide.

-

-

References

- 1. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound production, a major pathway of peripheral iodothyronine metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of diiodothyronines with isolated cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EFFECT OF this compound AND 3,5-DIIODOTHYRONINE ON RAT-LIVER OXIDATIVE CAPACITY [iris.unicampania.it]

- 6. 3,3'-Diiodo-L-thyronine | 4604-41-5 | FD22133 | Biosynth [biosynth.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. academic.oup.com [academic.oup.com]

- 10. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of 3,5-di-iodo-L-thyronine on the mitochondrial energy-transduction apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of 3,3',5-triiodo-L-thyronine (L-T3) and T3 analogues on mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]

- 16. Quantification of triiodothyronine and thyroxine in rat serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

3,3'-Diiodothyronine: A Technical Whitepaper on its Mechanism of Action as a Weak Thyroid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Diiodothyronine (3,3'-T2) is a metabolite of thyroid hormone that has garnered increasing interest for its biological activities. While structurally similar to the potent thyroid hormone 3,5,3'-triiodothyronine (T3), 3,3'-T2 exhibits a significantly lower affinity for thyroid hormone receptors (TRs), classifying it as a weak TR agonist. This technical guide provides an in-depth analysis of the mechanism of action of 3,3'-T2, focusing on its interaction with TRs and its non-genomic effects. Quantitative data on receptor binding and activation are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive understanding of the current knowledge surrounding this intriguing iodothyronine.

Introduction

Thyroid hormones are critical regulators of metabolism, growth, and development. The primary thyroid hormones, thyroxine (T4) and 3,5,3'-triiodothyronine (T3), exert their effects primarily through binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. The metabolism of thyroid hormones is a complex process involving a series of deiodination steps. This compound (3,3'-T2) is a naturally occurring iodothyronine that is produced from the metabolism of T3 and reverse T3 (rT3)[1]. While long considered an inactive metabolite, emerging evidence suggests that 3,3'-T2 possesses distinct biological activities, albeit with a lower potency than T3. This document serves as a technical guide for researchers and professionals in drug development, offering a detailed examination of the molecular mechanisms underlying the action of 3,3'-T2, with a particular focus on its role as a weak agonist of thyroid receptors.

Mechanism of Action

The biological effects of 3,3'-T2 are mediated through both genomic and non-genomic pathways. The genomic pathway involves direct interaction with thyroid hormone receptors, while non-genomic actions are initiated at the plasma membrane or mitochondria and do not require gene transcription.

Genomic Pathway: A Weak Agonist of Thyroid Receptors

The classical mechanism of thyroid hormone action involves the binding of the hormone to TRs, which are members of the nuclear receptor superfamily. There are two major isoforms of TR, TRα and TRβ, each with its own tissue distribution and physiological roles[2][3][4]. Upon ligand binding, the TR undergoes a conformational change, dissociates from corepressor proteins, and recruits coactivator proteins, leading to the regulation of target gene transcription.

3,3'-T2 has been shown to bind to TRs, but with a significantly lower affinity compared to T3. This weak interaction results in a reduced ability to induce the conformational changes required for full receptor activation, thus classifying 3,3'-T2 as a weak TR agonist.

Data Presentation: Quantitative Analysis of Thyroid Receptor Binding and Activation

The following tables summarize the available quantitative data on the binding affinity and transcriptional activation of thyroid hormone receptors by 3,3'-T2 in comparison to T3 and T4. It is important to note that precise Kd values for 3,3'-T2 are not consistently reported in the literature, with more data available on relative binding affinities and IC50 values from competitive binding assays.

Table 1: Comparative Binding Affinity of Thyroid Hormones to Nuclear Thyroid Hormone Receptors

| Ligand | Receptor Isoform | Binding Affinity (Kd) | Relative Binding Affinity vs. T3 | IC50 |

| L-Triiodothyronine (T3) | Mixed nuclear receptors | ~ 0.2 nM | - | - |

| L-Thyroxine (T4) | Mixed nuclear receptors | ~ 2.0 nM | ~10-fold lower than T3 | - |

| This compound (3,3'-T2) | TRβ1 | Not explicitly quantified, but substantially lower than T3 | - | - |

| 3,5-Diiodothyronine (3,5-T2) | Mixed nuclear receptors | Not explicitly quantified | Up to 500-fold less potent in displacing [125I]-T3 than T3 | - |

Note: The provided Kd values for T3 and T4 are from in vitro studies using liver nuclear extracts.

Table 2: Transcriptional Activation of Thyroid Hormone Receptors

| Ligand | Receptor Isoform | Assay Type | Relative Potency (vs. T3) |

| L-Triiodothyronine (T3) | TRα, TRβ | Luciferase Reporter Assay | 100% |

| This compound (3,3'-T2) | TRβ | Luciferase Reporter Assay | Significantly lower than T3 |

Non-Genomic Pathways

In addition to its genomic actions, 3,3'-T2 can elicit rapid, non-genomic effects that are independent of TR-mediated gene transcription. These actions are often initiated at the plasma membrane or within mitochondria.

One of the most well-characterized non-genomic effects of 3,3'-T2 is its action on mitochondria. Studies have shown that 3,3'-T2 can directly interact with and modulate the activity of components of the mitochondrial respiratory chain, such as cytochrome c oxidase. This interaction can lead to an increase in mitochondrial respiration and energy expenditure.

Signaling Pathways

The signaling pathways activated by 3,3'-T2 are complex and depend on whether the action is genomic or non-genomic.

Genomic Signaling Pathway

The genomic signaling pathway for 3,3'-T2, as a weak TR agonist, follows the canonical pathway of thyroid hormone action, albeit with lower efficiency.

Caption: Genomic signaling pathway of 3,3'-T2 as a weak TR agonist.

Non-Genomic Mitochondrial Signaling Pathway

The non-genomic actions of 3,3'-T2 on mitochondria are rapid and independent of nuclear events.

References

- 1. Conversion of T3 and rT3 to 3,3'-T2: pH dependency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Different functions for the thyroid hormone receptors TRalpha and TRbeta in the control of thyroid hormone production and post-natal development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]

- 4. Distinct functions for thyroid hormone receptors alpha and beta in brain development indicated by differential expression of receptor genes - PMC [pmc.ncbi.nlm.nih.gov]

Non-Genomic Signaling Pathways of 3,3'-Diiodo-L-thyronine (3,3'-T2): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Diiodo-L-thyronine (3,3'-T2), a metabolite of thyroid hormones T3 and T4, is increasingly recognized for its potential biological activities that are not mediated by the classical genomic pathways involving nuclear receptors. This technical guide provides a comprehensive overview of the core non-genomic signaling pathways that are likely initiated by 3,3'-T2. Drawing from the well-established non-genomic actions of thyroid hormones, this document details the pivotal roles of the cell surface receptor integrin αvβ3 and the subsequent activation of downstream kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways. While direct experimental evidence for 3,3'-T2 is still emerging, in-silico studies have demonstrated a high binding affinity of its sulfated form to integrin αvβ3, suggesting a potential for 3,3'-T2 to engage these signaling networks. This guide presents quantitative data from related thyroid hormone studies, detailed experimental protocols for investigating these pathways, and visual diagrams to elucidate the complex signaling networks.

Introduction: Beyond the Genome - The Rapid Actions of Thyroid Hormones

Traditionally, the biological effects of thyroid hormones have been attributed to their interaction with nuclear receptors, leading to the regulation of gene expression—a process known as genomic signaling. However, a growing body of evidence has illuminated a faster mode of action, termed non-genomic signaling, which is initiated at the cell surface and involves the rapid activation of intracellular signaling cascades.[1][2] These non-genomic effects are crucial in a variety of cellular processes, including proliferation, apoptosis, and metabolism.[1][3]

The primary mediators of these rapid actions are the thyroid hormones L-thyroxine (B1675186) (T4) and 3,5,3'-triiodo-L-thyronine (T3).[2][4] Their metabolite, 3,3'-diiodo-L-thyronine (3,3'-T2), has historically been considered an inactive byproduct. However, recent research is beginning to challenge this view, suggesting that 3,3'-T2 may also possess biological activity. This guide focuses on the putative non-genomic signaling pathways of 3,3'-T2, extrapolating from the established mechanisms of T3 and T4.

The Central Role of Integrin αvβ3: A Gateway for Non-Genomic Signaling

A key player in the non-genomic actions of thyroid hormones is the plasma membrane receptor integrin αvβ3.[2][5] This receptor, often overexpressed in cancer cells and actively dividing endothelial cells, serves as a binding site for thyroid hormones, initiating a cascade of intracellular events.[5]

Binding Affinity of Thyroid Hormones to Integrin αvβ3

In-silico docking studies have provided valuable insights into the interaction of various thyroid hormone metabolites with integrin αvβ3. Notably, a study demonstrated that the sulfated form of 3,3'-T2 (3,3'-T2S) exhibits a high binding affinity to the integrin receptor, comparable to that of sulfated T4 (T4S).[6][7] This suggests that 3,3'-T2, particularly in its sulfated form, has the potential to initiate signaling from the cell surface.

| Ligand | Receptor | Method | Binding Affinity Score (Amber) | Reference |

| 3,3'-T2S | Integrin αvβ3 | In-silico Docking | -51.75 | [6][7] |

| T4S | Integrin αvβ3 | In-silico Docking | -51.33 | [6][7] |

| T3 | Integrin αvβ3 | In-silico Docking | -47.88 | [6][7] |

| T4 | Integrin αvβ3 | In-silico Docking | -46.72 | [6][7] |

| 3,3'-T2 | Integrin αvβ3 | In-silico Docking | -42.88 | [6][7] |

Table 1: Comparative in-silico binding affinities of thyroid hormone metabolites to integrin αvβ3. Lower Amber scores indicate higher binding affinity.

Core Signaling Cascades: MAPK/ERK and PI3K/Akt Pathways

The binding of thyroid hormones to integrin αvβ3 triggers the activation of two major downstream signaling pathways: the MAPK/ERK and the PI3K/Akt pathways.[1][2] These pathways are central to regulating a multitude of cellular functions.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, is a well-established route for thyroid hormone-induced cell proliferation.[1][8] Activation of this pathway involves a series of sequential phosphorylations, culminating in the activation of ERK1/2, which then translocates to the nucleus to regulate gene expression.

While direct experimental data for 3,3'-T2 is lacking, the activation of ERK1/2 by T3 and T4 is well-documented. For instance, treatment of MG-63 human osteoblast-like cells with T3 (10 nM) and T4 (100 nM) for 10 minutes resulted in a significant increase in ERK activity.[9]

| Hormone | Cell Line | Concentration | Time | Fold Increase in ERK Activity | Reference |

| T3 | MG-63 | 10 nM | 10 min | 10.7-fold | [9] |

| T4 | MG-63 | 100 nM | 10 min | 10.4-fold | [9] |

Table 2: Quantitative data on T3 and T4-induced ERK activation.

The PI3K/Akt Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another critical signaling cascade activated by thyroid hormones, playing a key role in cell survival, growth, and metabolism.[10][11][12] T3 has been shown to activate this pathway through its interaction with the p85α subunit of PI3K, leading to the phosphorylation and activation of Akt.[2][13]

For example, T3 has been shown to induce a rapid, dose-dependent increase in Akt phosphorylation in vascular smooth muscle cells.[2][11]

| Hormone | Cell Line | Concentration Range | Time | Effect | Reference |

| T3 | Vascular Smooth Muscle Cells | 0.001 - 1 µM | 10-30 min | Increased Akt phosphorylation | [2][11] |

| T3 | Human Skin Fibroblasts | - | Rapid | Akt/PKB phosphorylation | [10][12] |

Table 3: Examples of T3-induced Akt activation.

Potential Involvement of Protein Kinase C (PKC)

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are implicated in a wide range of cellular processes.[14] Thyroid hormones have been shown to activate PKC in various cell types.[10][15] For instance, T4 has been demonstrated to activate PKC in liver cells.[10] Although direct evidence for 3,3'-T2 is absent, the established role of PKC in thyroid hormone signaling suggests it as a potential downstream effector of 3,3'-T2 action.

Experimental Protocols

To investigate the non-genomic signaling of 3,3'-T2, several key experimental protocols can be employed.

Western Blot Analysis for Kinase Phosphorylation

This is a fundamental technique to detect the activation of kinases like ERK and Akt by examining their phosphorylation status.

Workflow:

Detailed Steps:

-

Cell Culture and Treatment: Plate cells at an appropriate density and grow to 70-80% confluency. Serum-starve the cells to reduce basal kinase activity before treating with various concentrations of 3,3'-T2 for different time points.[16]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.[16]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.[16]

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[17]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[17]

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-phospho-ERK1/2 or anti-phospho-Akt).[18]

-

Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[18]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[18]

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., total ERK or total Akt) to normalize for protein loading.[17]

-

Data Analysis: Quantify the band intensities using densitometry software. The level of phosphorylated protein is typically expressed as a ratio to the total protein.[18]

PI3K Activity Assay

This assay directly measures the enzymatic activity of PI3K.

Protocol Outline:

-

Immunoprecipitation: Lyse treated cells and immunoprecipitate PI3K using an antibody against one of its subunits (e.g., p85α).[4][11]

-

Kinase Reaction: Incubate the immunoprecipitated PI3K with its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP.[11]

-

Detection of PIP3: The product of the reaction, phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), is then detected and quantified, often using an ELISA-based method.[4][11]

PKC Activity Assay

This assay measures the activity of Protein Kinase C.

Protocol Outline:

-

Cell Fractionation: Separate the cytosolic and membrane fractions of treated cells.[10]

-

Partial Purification: Partially purify PKC from these fractions, for example, by DEAE-cellulose chromatography.[10]

-

Kinase Reaction: Measure PKC activity by quantifying the transfer of ³²P from [γ-³²P]ATP to a PKC substrate, such as histone H1, in the presence of PKC activators like phosphatidylserine (B164497) and Ca²⁺.[10]

Conclusion and Future Directions

The non-genomic signaling pathways of thyroid hormones, initiated at the cell surface receptor integrin αvβ3 and propagated through the MAPK/ERK and PI3K/Akt cascades, represent a rapid and critical mechanism of cellular regulation. While direct experimental evidence for 3,3'-T2's involvement in these pathways is currently limited, in-silico data demonstrating a high binding affinity of its sulfated form to integrin αvβ3 provides a strong rationale for further investigation.

Future research should focus on elucidating the direct effects of 3,3'-T2 on the phosphorylation and activation of ERK, Akt, and PKC in various cell types. Dose-response and time-course studies will be essential to characterize the kinetics and potency of 3,3'-T2's actions. Understanding the non-genomic signaling of 3,3'-T2 will not only provide a more complete picture of thyroid hormone physiology but may also open new avenues for therapeutic intervention in diseases where these signaling pathways are dysregulated. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore this promising area of investigation.

References

- 1. Nongenomic actions of l-thyroxine and 3,5,3′-triiodo-l-thyronine. Focus on “l-Thyroxine vs. 3,5,3′-triiodo-l-thyronine and cell proliferation: activation of mitogen-activated protein kinase and phosphatidylinositol 3-kinase” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,5,3'-triiodothyronine (T3) stimulates cell proliferation through the activation of the PI3K/Akt pathway and reactive oxygen species (ROS) production in chick embryo hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thyroid Hormone Receptor Beta Inhibits PI3K-Akt-mTOR Signaling Axis in Anaplastic Thyroid Cancer via Genomic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Editorial: Crosstalk between thyroid hormones, analogs and ligands of integrin αvβ3 in health and disease. Who is talking now? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ninho – Repositório Institucional do INCA [ninho.inca.gov.br]

- 7. Three-Dimensional Modeling of Thyroid Hormone Metabolites Binding to the Cancer-Relevant αvβ3 Integrin: In-Silico Based Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triiodothyronine induces proliferation of pancreatic β-cells through the MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Thyroxine signal transduction in liver cells involves phospholipase C and phospholipase D activation. Genomic independent action of thyroid hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. Thyroid hormone induces rapid activation of Akt/protein kinase B-mammalian target of rapamycin-p70S6K cascade through phosphatidylinositol 3-kinase in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. mdpi.com [mdpi.com]

- 15. Protein kinase C as a mediator of TSH and thyroid autoantibody action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

The Role of 3,3'-Diiodothyronine in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diiodothyronine (T2) is a metabolite of thyroid hormone, produced from the deiodination of triiodothyronine (T3). For many years, T2 was considered an inactive byproduct of thyroid hormone metabolism. However, a growing body of evidence now indicates that T2 possesses distinct biological activities, particularly in the regulation of cellular metabolism. Unlike the predominantly genomic actions of T3, which involve binding to nuclear receptors and modulating gene expression, T2 appears to exert rapid, non-genomic effects, primarily by targeting mitochondria. This technical guide provides an in-depth overview of the current understanding of T2's role in cellular metabolism, with a focus on its mechanisms of action, effects on key metabolic pathways, and the experimental methodologies used to elucidate its function.

Mechanisms of Action

The metabolic effects of this compound are multifaceted, involving both direct interactions with mitochondrial components and the modulation of key signaling pathways.

Direct Mitochondrial Effects

A primary target of T2 is the mitochondrion, the powerhouse of the cell. T2 rapidly stimulates mitochondrial respiration, an effect that is independent of protein synthesis.[1] This suggests a direct interaction with components of the electron transport chain.

Specifically, T2 has been shown to bind to and stimulate the activity of cytochrome c oxidase (COX), the terminal enzyme of the respiratory chain.[2] This interaction is thought to relieve the allosteric inhibition of COX by ATP, thereby increasing the rate of oxygen consumption.[3][4] The binding of T2 to subunit Va of the COX complex has been identified as a key molecular mechanism for this effect.[4]

Signaling Pathways

In addition to its direct mitochondrial effects, T2 can also influence cellular metabolism through the modulation of signaling pathways. One of the key pathways implicated in T2 action is the AMP-activated protein kinase (AMPK) signaling cascade. AMPK acts as a cellular energy sensor; its activation triggers a switch from anabolic to catabolic pathways to restore cellular energy balance.[5][6]

T2 has been shown to activate AMPK, leading to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC).[7] This, in turn, reduces the levels of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT-1), the rate-limiting enzyme in fatty acid oxidation. The disinhibition of CPT-1 facilitates the transport of fatty acids into the mitochondria for β-oxidation.[7]

Role in Cellular Metabolism

T2 influences several key aspects of cellular metabolism, including mitochondrial biogenesis and function, lipid metabolism, and glucose metabolism.

Mitochondrial Biogenesis and Respiration

Thyroid hormones, in general, are known to have a profound effect on mitochondrial biogenesis and respiratory function.[8] While T3 primarily regulates these processes through the transcriptional control of nuclear and mitochondrial genes, T2's effects are more immediate.[8][9] T2 rapidly increases mitochondrial oxygen consumption, an effect observed within minutes to an hour of administration.[10] This rapid stimulation of respiration is a hallmark of T2's non-genomic action.

Lipid Metabolism

T2 has demonstrated significant effects on lipid metabolism, making it a molecule of interest for conditions such as non-alcoholic fatty liver disease (NAFLD) and obesity.[11] By activating AMPK and promoting fatty acid oxidation, T2 can reduce lipid accumulation in hepatocytes.[7] Studies have shown that T2 administration can lead to a significant increase in the oxidation of palmitoyl-CoA and palmitoylcarnitine (B157527) in skeletal muscle mitochondria.[7]

Glucose Metabolism

The role of T2 in glucose metabolism is an area of active investigation. Some studies suggest that T2 can influence glucose uptake and utilization. For instance, T2 has been shown to stimulate glucose consumption in cultured pituitary cells.

Quantitative Data on the Effects of this compound

| Parameter | Organism/Cell Type | Treatment | Effect | Reference(s) |

| COX Activity | Isolated bovine heart mitochondria | 1 µM 3,3'-T2 | ~50% stimulation | [2] |

| Mitochondrial Respiration (Palmitoyl-CoA oxidation) | Rat skeletal muscle mitochondria from hypothyroid rats | 1 hour post-injection of T2 | +104% increase | [7] |

| Mitochondrial Respiration (Palmitoylcarnitine oxidation) | Rat skeletal muscle mitochondria from hypothyroid rats | 1 hour post-injection of T2 | +80% increase | [7] |

| Mitochondrial Respiration (Succinate oxidation) | Rat skeletal muscle mitochondria from hypothyroid rats | 1 hour post-injection of T2 | +30% increase | [7] |

| Carnitine Palmitoyltransferase (CPT) Activity | Rat skeletal muscle mitochondria from hypothyroid rats | 1 hour post-injection of T2 | +32% increase | [7] |

Experimental Protocols

Preparation of this compound Solutions for In Vitro Assays

Due to its poor solubility in aqueous solutions, proper preparation of T2 stock solutions is critical for obtaining reliable and reproducible experimental results.

-

Stock Solution (e.g., 1 mM): Dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For example, to prepare a 1 mM stock solution, dissolve 0.525 mg of T2 (molar mass: 525.07 g/mol ) in 1 mL of DMSO.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

-

Working Solutions: Dilute the stock solution to the desired final concentration in the appropriate assay buffer immediately before use. It is important to ensure that the final concentration of the organic solvent in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.

Isolation of Rat Liver Mitochondria

This protocol describes the isolation of mitochondria from rat liver by differential centrifugation, a standard procedure for obtaining a mitochondrial fraction suitable for functional assays.

Reagents:

-

Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4. Keep on ice.

-

Bovine Serum Albumin (BSA): Fatty acid-free.

Procedure:

-

Euthanize a rat according to approved animal welfare protocols.

-

Quickly excise the liver and place it in ice-cold isolation buffer.

-

Mince the liver into small pieces using scissors.

-

Homogenize the minced liver in 10 volumes of ice-cold isolation buffer using a Potter-Elvehjem homogenizer with a loose-fitting pestle.

-

Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant and centrifuge it at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-